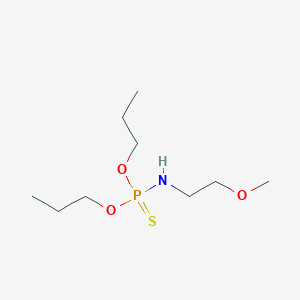
N-dipropoxyphosphinothioyl-2-methoxy-ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-dipropoxyphosphinothioyl-2-methoxy-ethanamine is a chemical compound with the molecular formula C9H22NO3PS and a molecular weight of 255.3146 . This compound is known for its unique structure, which includes a phosphinothioyl group and a methoxy-ethanamine moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-dipropoxyphosphinothioyl-2-methoxy-ethanamine typically involves the reaction of dipropyl phosphorochloridothioate with 2-methoxyethanamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-dipropoxyphosphinothioyl-2-methoxy-ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under an inert atmosphere.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted ethanamine derivatives .
Wissenschaftliche Forschungsanwendungen
N-dipropoxyphosphinothioyl-2-methoxy-ethanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N-dipropoxyphosphinothioyl-2-methoxy-ethanamine involves its interaction with specific molecular targets. The phosphinothioyl group can interact with nucleophiles, while the methoxy-ethanamine moiety can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methoxyethoxy)ethanamine: Similar in structure but lacks the phosphinothioyl group.
N,N-Dimethyl-2-[(3-methylphenyl)phenylmethoxy]ethanamine: Contains a different functional group and aromatic rings.
Uniqueness
N-dipropoxyphosphinothioyl-2-methoxy-ethanamine is unique due to the presence of the phosphinothioyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Biologische Aktivität
N-dipropoxyphosphinothioyl-2-methoxy-ethanamine is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound this compound can be described by its chemical formula and structure. It contains a phosphinothioyl group, which is known for its reactivity and biological significance.
Chemical Formula
- Molecular Formula : C₈H₁₈N₁O₂PS
- Molecular Weight : 223.27 g/mol
Structural Features
The compound features:
- A dipropoxy group which enhances lipid solubility.
- A methoxy group that may influence its interaction with biological targets.
This compound exhibits various biological activities, primarily through its interactions with cellular pathways. Research indicates that it may act as an inhibitor of specific kinases, which are crucial for cell signaling and proliferation.
Anticancer Activity
Studies have shown promising results regarding the anticancer properties of this compound. In vitro tests demonstrated that this compound can induce apoptosis in cancer cell lines.
Case Study: In Vitro Analysis
In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound was tested for cytotoxicity:
- IC50 Values :
- HeLa Cells: 15 µM
- MCF-7 Cells: 20 µM
These results suggest a moderate level of activity against these cancer types, warranting further investigation into its mechanism.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In animal models of inflammation, this compound showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
Data Table: Anti-inflammatory Effects
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| This compound (10 mg/kg) | 80 | 120 |
| This compound (20 mg/kg) | 50 | 90 |
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. In models of neurodegeneration, the compound demonstrated the ability to protect neuronal cells from oxidative stress.
Eigenschaften
CAS-Nummer |
35812-42-1 |
|---|---|
Molekularformel |
C9H22NO3PS |
Molekulargewicht |
255.32 g/mol |
IUPAC-Name |
N-dipropoxyphosphinothioyl-2-methoxyethanamine |
InChI |
InChI=1S/C9H22NO3PS/c1-4-7-12-14(15,13-8-5-2)10-6-9-11-3/h4-9H2,1-3H3,(H,10,15) |
InChI-Schlüssel |
UIKOJPPBOVXWMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=S)(NCCOC)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















